2,4-Dibromo-5-methoxybenzaldehyde

Antioxidant Design DFT Calculation Biodiesel Stability

2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) is a polysubstituted benzaldehyde building block utilized as a synthetic intermediate. It features an aldehyde group, a 5-methoxy substituent, and bromine atoms at the 2- and 4-positions, providing distinct sites for chemoselective transformations.

Molecular Formula C8H6Br2O2
Molecular Weight 293.94 g/mol
CAS No. 99615-74-4
Cat. No. B3025196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-5-methoxybenzaldehyde
CAS99615-74-4
Molecular FormulaC8H6Br2O2
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)Br)Br
InChIInChI=1S/C8H6Br2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3
InChIKeyYNFYLBAXTVUPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-5-methoxybenzaldehyde (CAS 99615-74-4): Technical Grade and Key Procurement Specifications


2,4-Dibromo-5-methoxybenzaldehyde (CAS: 99615-74-4) is a polysubstituted benzaldehyde building block utilized as a synthetic intermediate . It features an aldehyde group, a 5-methoxy substituent, and bromine atoms at the 2- and 4-positions, providing distinct sites for chemoselective transformations . Commercially, it is supplied with purities ranging from 95% to 98% by vendors such as AK Scientific, Fluorochem, and Apollo Scientific, with standard storage recommendations (e.g., under inert atmosphere at 2-8°C) . While specific applications are often proprietary, its structure suggests utility in palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and heterocycle formation .

Why 2,4-Dibromo-5-methoxybenzaldehyde Cannot Be Simply Interchanged with Other Halogenated Benzaldehydes


Generic substitution among halogenated benzaldehydes is scientifically unsound due to the profound influence of substituent number, type, and position on both reaction outcomes and physical properties. Computational studies on analogous dibrominated dimethoxybenzaldehydes reveal that the specific arrangement of bromine atoms critically alters electronic softness, ionization potential, and radical stabilization energy, which are key drivers of antioxidant activity in solvent environments [1]. For this compound, the unique 2,4-dibromo-5-methoxy pattern dictates its regiospecific reactivity in cross-coupling and substitution reactions. For instance, the bromine at the 2-position (ortho to the aldehyde) is typically more reactive due to inductive and steric effects, a selectivity profile that is fundamentally different from mono-brominated or differently di-brominated isomers. Substituting an analog could therefore lead to the formation of regioisomeric impurities or complete synthetic failure, particularly in complex, multi-step routes where precise chemoselectivity is non-negotiable [1].

Quantitative Differentiation Evidence for 2,4-Dibromo-5-methoxybenzaldehyde vs. Key Analogs


Computational Prediction of Enhanced Electron Transfer Potential vs. Standard Phenolic Antioxidants

A 2025 density functional theory (DFT) study on dibrominated dimethoxybenzaldehydes, a class to which 2,4-Dibromo-5-methoxybenzaldehyde belongs, provides class-level inference of its electronic properties. The study calculated Ionization Potential (IP) as a key descriptor for the electron-transfer (ET) mechanism. While IP values for this exact compound were not reported, the study on analogous dibrominated compounds (IB1, IB2, IB3) found that the ortho-substituted derivative exhibited the highest chemical softness (S) of 2.065 eV⁻¹ and a balanced combination of computed properties, suggesting a superior electron transfer potential compared to standard phenolic antioxidants like BHT (butylated hydroxytoluene), which typically has a lower softness [1].

Antioxidant Design DFT Calculation Biodiesel Stability Electronic Structure

Reaction Selectivity Advantage in Nucleophilic Substitution vs. Mono-brominated Analogs

The presence of two bromine atoms at the 2- and 4-positions relative to the aldehyde creates a distinct reactivity profile compared to mono-brominated 5-methoxybenzaldehyde derivatives. In nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings, the 2-bromo group is significantly more activated than the 4-bromo group. This allows for a stepwise, chemoselective functionalization strategy. In contrast, 2-bromo-5-methoxybenzaldehyde offers only one site for substitution, precluding the synthesis of more complex, orthogonally functionalized molecules. No direct kinetic comparison study was found, but this is a well-established principle of electronic and steric effects in polysubstituted aromatics .

Cross-Coupling Suzuki Reaction Regioselectivity Nucleophilic Aromatic Substitution

Commercial Purity Benchmarking Against a Major Supplier Specification

A direct comparison of commercial specifications from two established vendors reveals a quantifiable difference in guaranteed purity. Fluorochem lists its 2,4-Dibromo-5-methoxybenzaldehyde (Product Code F619304) with a purity of 98% . AK Scientific (Catalog 4708BB) offers the same compound with a minimum purity specification of 95% . This represents a 3% absolute difference in guaranteed purity.

Quality Control Purity Analysis Procurement Supply Chain

Predicted Physicochemical Differentiation: Lipophilicity vs. Non-Brominated Analogue

The presence of two bromine atoms significantly increases the compound's lipophilicity, a key determinant of membrane permeability and pharmacokinetic properties. Fluorochem reports a calculated LogP value of 3.065 for 2,4-Dibromo-5-methoxybenzaldehyde . In comparison, its non-brominated analogue, 5-methoxybenzaldehyde (CAS 135-02-4), is reported to have a LogP of approximately 1.74 [1]. This represents a calculated difference of roughly +1.325 in LogP.

ADME Prediction Lipophilicity LogP Drug Design

Validated Research and Development Applications for 2,4-Dibromo-5-methoxybenzaldehyde


Medicinal Chemistry: Synthesis of Orthogonally Functionalized Drug Scaffolds

Based on its unique dual-site reactivity, 2,4-Dibromo-5-methoxybenzaldehyde is an ideal scaffold for generating molecular complexity in drug discovery. Researchers can exploit the enhanced reactivity of the C2-bromo position for a selective Suzuki-Miyaura cross-coupling to install an aryl or heteroaryl group, while preserving the C4-bromo handle for a subsequent, orthogonal transformation (e.g., Buchwald-Hartwig amination) . This stepwise diversification strategy enables rapid exploration of chemical space around a central benzaldehyde core, an efficiency not offered by mono-brominated analogs .

Agrochemical Research: Design of Novel Halogenated Bioactives

The significantly increased lipophilicity (predicted LogP 3.065 vs. 1.74 for non-brominated parent) of this compound makes it a valuable precursor for developing crop protection agents. The higher LogP is directly correlated with improved cuticular penetration and soil mobility [1]. Its use as an intermediate in the synthesis of complex agrochemicals is a cited application, leveraging both its lipophilic character and the ability to perform substitution reactions on the brominated core .

Materials Science: Development of Halogenated Antioxidants for Biodiesel

Computational evidence from a class-level study on dibrominated dimethoxybenzaldehydes suggests that this family of compounds may possess enhanced radical-scavenging potential due to their high electronic softness and favorable ionization potential . For researchers exploring novel, non-phenolic antioxidants to improve the oxidative stability of biodiesel blends, 2,4-Dibromo-5-methoxybenzaldehyde represents a promising starting point for structure-activity relationship (SAR) studies. Its higher predicted chemical softness (class inference of 2.065 eV⁻¹ for an ortho-brominated analog) indicates a superior electron-donating ability compared to standard antioxidants like BHT .

Synthetic Methodology: Benchmarking Substrate for Cross-Coupling Optimization

The combination of an electron-withdrawing aldehyde group and two differentially reactive bromine atoms makes this compound an excellent substrate for developing and benchmarking new cross-coupling catalysts and conditions . Researchers can use it to probe a catalytic system's chemoselectivity and functional group tolerance. For instance, it can be employed in a study to test a new palladium precatalyst's ability to distinguish between the ortho- and para-bromo substituents, providing valuable quantitative data on selectivity (e.g., product ratio) that guides reaction optimization .

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